Stobadine

Descripción general

Descripción

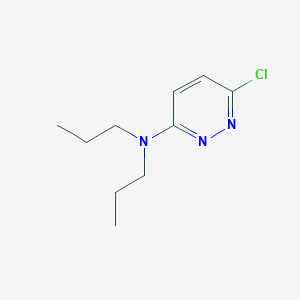

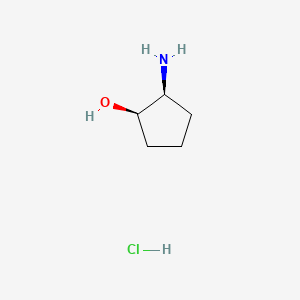

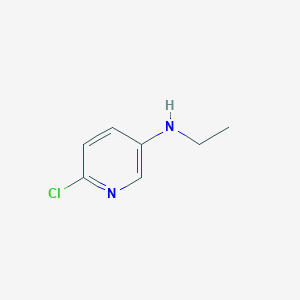

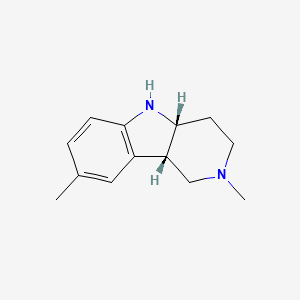

Stobadine is a pyridoindole that has been found to exert antioxidant activity, which gives it the potential to protect various tissues against oxidative stress . It is a potent antioxidant and prevents free radical induced alterations in ER membrane fluidity . Stobadine can be used for effective cardio- and neuroprotectants development based on antioxidant or free radical scavenging mechanisms of action .

Synthesis Analysis

The synthesis of Stobadine involves various chemical procedures used in the bioassay of stobadine and its metabolites . In pharmacokinetic and toxicokinetic studies, [3H]-labeled stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . .Molecular Structure Analysis

The molecular structure of Stobadine is crucial to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

The chemical reactions involving Stobadine are complex and involve multiple stages. The reactions are defined by possible transformations a molecule can undergo, using reaction templates . The reactions are also influenced by the environmental conditions and the presence of other substances .Aplicaciones Científicas De Investigación

Antioxidant Activity

Stobadine exhibits potent antioxidant properties. It scavenges free radicals and protects tissues against oxidative stress. This activity is crucial for maintaining cellular health and preventing oxidative damage to biomolecules such as lipids, proteins, and DNA .

Pharmacokinetics Studies

Stobadine has been extensively studied in pharmacokinetics. Researchers have evaluated its bioavailability, distribution, metabolism, and elimination. Various methods, including liquid-liquid extraction and solid-phase extraction, have been employed to quantify Stobadine and its metabolites in biological matrices. These studies provide essential data for drug development and clinical use .

Bioequivalence Studies

Stobadine bioequivalence studies compare different formulations (e.g., dihydrochloride vs. dipalmitate) to ensure similar pharmacokinetic profiles. Researchers use sensitive methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) to assess drug equivalence .

Transdermal Penetration

Stobadine acyl derivatives have been investigated for transdermal delivery. Researchers study their penetration through the skin, which is essential for developing topical formulations. GC/MS methods allow precise quantification of Stobadine in plasma and phosphate buffer saline .

Antiarrhythmic and Antihypoxic Effects

While not directly related to pharmacokinetics, it’s worth noting that Stobadine was initially patented for its antiarrhythmic and antihypoxic properties. These effects contribute to its overall pharmacodynamic profile .

Regulation of Oxidative Status

Indole derivatives, including Stobadine, play a role in regulating oxidative status. By modulating oxidative processes, Stobadine may impact health outcomes. However, further research is needed to fully understand this aspect .

Mecanismo De Acción

Target of Action

Stobadine is a pyridoindole derivative that primarily targets reactive oxygen species (ROS) . It acts as a potent scavenger of these harmful species, which are often implicated in oxidative stress and related pathologies .

Mode of Action

Stobadine interacts with its targets (ROS) by neutralizing them, thereby preventing the oxidative damage they could cause . It has been shown to scavenge hydroxyl, peroxyl, and alkoxyl radicals, and to quench singlet oxygen . The antioxidant activity of stobadine and related pyridoindoles may be mediated via the indolic nitrogen center .

Biochemical Pathways

Stobadine affects the pentose phosphate pathway and glutathione-dependent metabolism . These pathways are crucial for maintaining redox balance in cells and tissues. By scavenging ROS, stobadine helps to preserve the integrity of these pathways and prevent oxidative damage .

Pharmacokinetics

The pharmacokinetics of stobadine involves its absorption, distribution, metabolism, and excretion (ADME). It has been studied using various bioanalytical methods, including liquid-liquid extraction, thin-layer radiochromatography (TLRC), spectrofluorometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC) . These studies have helped to understand the bioavailability and toxicity of stobadine, which are crucial for its pharmacological applicability .

Result of Action

The primary result of stobadine’s action is the reduction of oxidative stress . By scavenging ROS, it prevents oxidative damage to various tissues. This has been demonstrated in studies involving ischemia/reperfusion injury of the isolated rat heart, where stobadine and its derivatives were shown to improve recovery of left ventricular function and inhibit serious life-threatening reperfusion dysrhythmias .

Action Environment

The action of stobadine can be influenced by various environmental factors. For instance, the presence of other antioxidants, such as vitamin E, can enhance the antioxidant capacity of stobadine under in vivo conditions . Moreover, the structural alteration in the close proximity of the indolic nitrogen in stobadine can influence its antioxidant activity .

Propiedades

IUPAC Name |

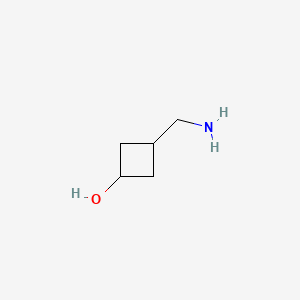

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stobadine | |

CAS RN |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.